10-Phenyl-10h-phenothiazine

Catalog No.
S774208
CAS No.
7152-42-3
M.F
C18H13NS
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Phenyl-10h-phenothiazine

CAS Number

7152-42-3

Product Name

10-Phenyl-10h-phenothiazine

IUPAC Name

10-phenylphenothiazine

Molecular Formula

C18H13NS

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H

InChI Key

WSEFYHOJDVVORU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42

Organic Photo-Catalyst in Synthesis

Laser Desorption/Ionization Mass Spectrometry

Pharmaceutical Applications

Photocatalytic Oxidative Coupling of Amines

Optoelectronics

Hole Transport Materials for Perovskite Solar Cells

Cationization of Neutral Small Molecules

10-Phenyl-10H-phenothiazine is an organic compound with the chemical formula C₁₈H₁₃N₁S. It belongs to the phenothiazine family, which is known for its significant biological activity and application in medicinal chemistry. The compound features a phenothiazine core, characterized by a sulfur atom and a nitrogen atom within a three-ring system, with a phenyl group attached at the 10 position. This structural modification enhances its properties, making it useful in various chemical and biological applications .

As mentioned previously, 10-Phenyl-10H-phenothiazine acts as a photocatalyst. Upon light absorption, the molecule transitions to an excited state. This excited state can then interact with reaction substrates, either directly or through electron transfer processes, to promote desired chemical transformations []. The specific mechanism depends on the reaction being catalyzed.

Typical of phenothiazine derivatives. Notably, it can undergo oxidation to form radical cations, which are significant in photochemical processes. The compound has been studied for its ability to act as a super-oxidant under certain conditions, indicating potential applications in photodynamic therapy and organic synthesis . Furthermore, it can be utilized as a catalyst in polymerization reactions, enhancing the efficiency of various synthetic pathways .

The biological activity of 10-Phenyl-10H-phenothiazine is primarily linked to its interactions with neurotransmitter systems, particularly the dopamine D₂ receptor. Similar to other phenothiazines, it exhibits antipsychotic properties and has been investigated for its potential in treating psychiatric disorders. The compound's derivatives have shown efficacy against various pathogens, suggesting possible applications in antimicrobial therapies . Additionally, its ability to form charge-transfer complexes makes it a candidate for further exploration in drug development .

The synthesis of 10-Phenyl-10H-phenothiazine can be achieved through several methods:

  • Bromobenzene Reaction: One common method involves the reaction of bromobenzene with phenothiazine under specific conditions to yield 10-Phenyl-10H-phenothiazine. This method allows for the introduction of the phenyl group at the 10 position effectively .
  • Cyclization Reactions: Other synthetic routes include cyclization reactions involving diphenylamine and sulfur, which are foundational methods for producing various phenothiazine derivatives .
  • Electrochemical Synthesis: Recent advancements have also explored electrochemical methods to synthesize this compound efficiently while minimizing environmental impact .

10-Phenyl-10H-phenothiazine has diverse applications across different fields:

  • Organic Photocatalyst: It is widely used as an organic photocatalyst in the synthesis of small molecules and polymerization reactions, enhancing reaction rates and selectivity .
  • Pharmaceuticals: Its derivatives are significant in pharmacology, particularly in developing antipsychotic medications and other therapeutic agents targeting neurodegenerative diseases .
  • Dyes and Sensors: The compound's ability to form conductive polymers makes it useful in creating sensors and dyes for various applications in material science .

Interaction studies involving 10-Phenyl-10H-phenothiazine focus on its binding affinity to various receptors and enzymes. Research indicates that it interacts with dopamine receptors similar to other phenothiazines, contributing to its antipsychotic effects. Studies have also examined its role as an electron donor in charge-transfer complexes, which may have implications for developing new materials in electronics and photonics .

Several compounds share structural similarities with 10-Phenyl-10H-phenothiazine, each exhibiting unique properties:

Compound NameStructure TypeKey Properties
PhenothiazineParent CompoundAntipsychotic effects; foundational structure
ChlorpromazinePhenothiazine DerivativeUsed as an antipsychotic; high D₂ receptor affinity
PromethazinePhenothiazine DerivativeAntihistamine; used for allergies
Methylene BluePhenothiazine DerivativeAntimalarial; used as a dye
ThioninePhenothiazine DerivativeStaining agent; used in histology

The uniqueness of 10-Phenyl-10H-phenothiazine lies in its specific substitution pattern at the 10 position, which enhances its photocatalytic properties while retaining significant biological activity similar to other derivatives. This makes it a versatile compound with potential applications extending beyond traditional medicinal uses into materials science and catalysis.

XLogP3

5.7

UNII

BII1EYP5EW

Other CAS

7152-42-3

Wikipedia

Phenothiazine, 10-phenyl-

Dates

Modify: 2023-08-15

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